4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide trifluoroacetic acid salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzohydrazide core linked to a pyrrolidine ring, with a trifluoroacetate group enhancing its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide 2,2,2-trifluoroacetate typically involves the reaction of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of trifluoroacetic acid as a catalyst can further enhance the reaction efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding oxides and hydroxides.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted benzohydrazide derivatives.
Scientific Research Applications
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide 2,2,2-trifluoroacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The compound exerts its effects primarily through the interaction with specific molecular targets such as enzymes and receptors. The trifluoroacetate group enhances its binding affinity and stability, allowing it to effectively inhibit enzyme activity or modulate receptor functions. The pyrrolidine ring plays a crucial role in the compound’s ability to interact with biological macromolecules, facilitating its incorporation into various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- N-Phenylmaleimide
- 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid
Uniqueness
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide 2,2,2-trifluoroacetate stands out due to its enhanced stability and reactivity conferred by the trifluoroacetate group. This makes it more suitable for applications requiring high chemical stability and specific reactivity profiles .
Biological Activity
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide trifluoroacetic acid salt is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
- Molecular Formula : C₁₁H₈N₂O₄
- Molecular Weight : 232.19 g/mol
- CAS Number : 57078-98-5
- Solubility : Soluble in organic solvents, with low solubility in water.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The trifluoroacetic acid salt form enhances its stability and solubility in various solvents.
Antimicrobial Activity
Research indicates that derivatives of benzohydrazide exhibit significant antimicrobial properties. For instance, compounds similar to 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide have been tested against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.
Table 1: Antimicrobial Activity Against Various Strains
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide | M. tuberculosis | 4 µM |
N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide | S. aureus | 16 µM |
N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide | Candida glabrata | ≤0.49 µM |
These findings suggest that the presence of specific functional groups significantly influences the antimicrobial potency of these compounds.
Cytotoxicity Studies
Cytotoxicity assays performed on various cell lines (e.g., HepG2 and MonoMac6) demonstrate that while some derivatives exhibit low cytotoxicity at concentrations up to 100 µM, others show selective toxicity towards certain cancer cell lines.
Table 2: Cytotoxicity Results on Different Cell Lines
Compound Name | Cell Line | Concentration (µM) | Cytotoxic Effect |
---|---|---|---|
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide | HepG2 | 100 | No effect |
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide | MonoMac6 | 50 | Moderate effect |
The selective cytotoxic effects observed indicate potential for further development as an anticancer agent.
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in metabolic pathways in pathogenic organisms. For example, the inhibition of mycobacterial enzymes can disrupt cell wall synthesis and lead to microbial death.
Case Studies
A notable study investigated the effects of various hydrazone derivatives on Mycobacterium tuberculosis. The study found that modifications to the benzoyl moiety significantly enhanced antimicrobial activity. The most effective derivative achieved a MIC comparable to first-line anti-tuberculosis drugs.
Case Study Summary
Study Title : "Synthesis and Biological Evaluation of Hydrazones Derived from Benzohydrazides"
Findings : Several derivatives exhibited potent activity against resistant strains of M. tuberculosis, highlighting the importance of structural modifications in enhancing efficacy.
Properties
Molecular Formula |
C13H10F3N3O5 |
---|---|
Molecular Weight |
345.23 g/mol |
IUPAC Name |
4-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H9N3O3.C2HF3O2/c12-13-11(17)7-1-3-8(4-2-7)14-9(15)5-6-10(14)16;3-2(4,5)1(6)7/h1-6,12,15-16H;(H,6,7) |
InChI Key |
LUEICJHGNZWQGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=N)N2C(=CC=C2O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.